molecular formula C8H9NO2 B560785 1-(4-Nitrosophenyl)ethan-1-ol CAS No. 105360-85-8

1-(4-Nitrosophenyl)ethan-1-ol

Cat. No.: B560785
CAS No.: 105360-85-8
M. Wt: 151.165
InChI Key: CDURCCBDIFMVMD-UHFFFAOYSA-N
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Description

1-(4-Nitrosophenyl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.165. The purity is usually 95%.
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Properties

CAS No.

105360-85-8

Molecular Formula

C8H9NO2

Molecular Weight

151.165

IUPAC Name

1-(4-nitrosophenyl)ethanol

InChI

InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-6,10H,1H3

InChI Key

CDURCCBDIFMVMD-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N=O)O

Synonyms

Benzenemethanol, alpha-methyl-4-nitroso- (9CI)

Origin of Product

United States

Preparation Methods

Reduction of 4-Nitroacetophenone

The reduction of 4-nitroacetophenone to 1-(4-nitrophenyl)ethan-1-ol is a widely employed method in academic and industrial settings. This reaction typically utilizes sodium borohydride (NaBH₄) in ethanol under mild conditions. The mechanism involves the selective reduction of the ketone group to a secondary alcohol while preserving the nitro functionality.

Procedure :

  • Dissolve 4-nitroacetophenone (10 g, 0.056 mol) in 150 mL of anhydrous ethanol at 60°C.

  • Gradually add sodium borohydride (2.5 g, 0.066 mol) in portions over 30 minutes.

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench the reaction with ice-cold water, extract with ethyl acetate, and purify via recrystallization from ethanol.

Yield : 85–90%.

Catalytic Hydrogenation

Industrial-scale production often employs catalytic hydrogenation due to its efficiency and compatibility with continuous processes. Palladium on carbon (Pd/C) or Raney nickel catalysts are used under hydrogen gas (H₂) pressure.

Protocol :

  • Suspend 4-nitroacetophenone (1 kg, 5.6 mol) in methanol (5 L).

  • Add 5% Pd/C (50 g) and pressurize the reactor with H₂ (50 psi).

  • Heat to 80°C and stir for 3–5 hours until hydrogen uptake ceases.

  • Filter the catalyst and concentrate the filtrate to obtain crude product.

  • Purify via vacuum distillation (b.p. 120–125°C at 0.5 mmHg).

Yield : 92–95%.

Oxidative Coupling of Nitrotoluene Derivatives

Patent US3833667A describes a novel oxidative coupling method for synthesizing nitro-substituted ethanol derivatives . While originally developed for 1,2-di-(nitrophenyl)ethanol, this approach can be adapted for 1-(4-nitrophenyl)ethan-1-ol by modifying reaction conditions.

Key Steps :

  • Solvent System : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Oxidizing Agent : Oxygen gas at 0.1–1.0 MPa pressure.

Example :

  • Dissolve 4-nitrotoluene (46 g, 0.3 mol) in DMSO (160 mL).

  • Add KOH pellets (10 g) and bubble oxygen gas through the solution at 35–40°C for 3 hours.

  • Extract with ether, wash with water, and recrystallize from chloroform.

Yield : 37–40% .

Hydroxyethylation of Aminophenols

Chinese patent CN104744273A outlines a hydroxyethylation strategy for nitroaromatic ethanolamines, which can be extrapolated to 1-(4-nitrophenyl)ethan-1-ol synthesis .

Process :

  • React 2-amino-5-nitrophenol (25 g, 0.16 mol) with ethylene chlorohydrin (19.3 g, 0.24 mol) in DMF at 100–130°C under 0.1–1.0 MPa pressure.

  • Isolate 2-(3-nitro-6-aminophenoxy)ethanol via filtration.

  • Condense with chloroethyl chloroformate in the presence of calcium carbonate.

Yield : 70–75% after purification .

Comparative Analysis of Methods

Method Yield Conditions Scalability Environmental Impact
NaBH₄ Reduction85–90%Room temperatureLaboratoryLow waste generation
Catalytic Hydrogenation92–95%High pressure, elevated temperatureIndustrialRequires catalyst recycling
Oxidative Coupling37–40%Oxygen gas, polar solventPilot scaleSolvent recovery needed
Hydroxyethylation70–75%High pressure, DMFIndustrialHigh solvent usage

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Nitrosophenyl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or reduction of nitro precursors. For example, a nitroso intermediate was obtained by reacting 4-nitrosophenyl derivatives with ethanolamine under reflux conditions, achieving 85% yield after 4 days . Sodium borohydride (NaBH₄) in ethanol is effective for reducing nitroso precursors, but catalytic hydrogenation (e.g., Pd/C) may offer better selectivity for lab-scale synthesis . Key variables include temperature (60–80°C), solvent polarity (ethanol or THF), and inert atmospheres to prevent oxidation of the nitroso group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : The nitroso group (-NO) causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for aromatic H) and carbons (δ ~150–160 ppm) .
  • MS (EI) : Molecular ion peaks (e.g., m/z 337 for a related nitroso compound) and fragmentation patterns confirm the structure .
  • IR : Strong N=O stretch near 1500–1520 cm⁻¹ and O-H stretch at ~3300 cm⁻¹ .

Q. What common side reactions occur during the synthesis of this compound, and how can they be mitigated?

  • Challenges :

  • Oxidation : The nitroso group may oxidize to nitro under aerobic conditions. Use degassed solvents and nitrogen atmospheres .
  • Tautomerism : Nitroso↔oxime tautomerism can complicate analysis. Low-temperature NMR (e.g., 0°C) stabilizes the nitroso form .
  • Byproducts : Column chromatography (silica gel, hexane/ethyl acetate) effectively separates target compounds from dimers or oxidized derivatives .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

  • Mechanistic Insights : The nitroso group acts as a directing group in palladium-catalyzed C-H activation, enabling regioselective functionalization at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently under mild conditions (Pd(OAc)₂, K₂CO₃, DMF, 80°C) . However, competing coordination of the nitroso group to the metal catalyst may require ligand optimization (e.g., XPhos) to suppress deactivation .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Data Analysis Framework :

  • SAR Studies : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity (e.g., enzyme inhibition) .
  • Metabolic Stability : Assess oxidative metabolism using liver microsomes; nitroso derivatives may form reactive intermediates, requiring glutathione trapping assays .
  • Crystallography : Resolve stereochemical ambiguities via X-ray diffraction, as chiral centers influence binding affinity .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Computational Protocol :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess protonation states. The nitroso group’s pKa (~4.5) suggests instability in acidic media, favoring nitrosamine formation .
  • MD Simulations : Model solvation effects in aqueous vs. organic solvents to predict aggregation or decomposition pathways .

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